molecular formula C22H29NO B5414797 N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

Cat. No. B5414797
M. Wt: 323.5 g/mol
InChI Key: LNMZCLWEFPNPOD-CGXWXWIYSA-N
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Description

N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. In 1.0]trideca-4,8-diene-13-carboxamide.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. This inhibition leads to the inhibition of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. Additionally, this compound has been found to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is its potential as a new antibiotic, which could be used to combat antibiotic-resistant bacteria. However, one limitation of this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide. One potential direction is the further study of its potential use in cancer treatment. Another direction is the study of its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the toxicity and safety of this compound in vivo.

Synthesis Methods

N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the Pd-catalyzed cross-coupling reaction between the corresponding bromide and amide. Another method involves the reaction of the corresponding alkyne and amide in the presence of a palladium catalyst. The synthesis of this compound has also been achieved through the use of a Grignard reagent and an amide.

Scientific Research Applications

N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has potential applications in various scientific fields. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(4Z,8E)-N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c1-16-13-17(2)15-18(14-16)23-22(24)21-19-11-9-7-5-3-4-6-8-10-12-20(19)21/h5-8,13-15,19-21H,3-4,9-12H2,1-2H3,(H,23,24)/b7-5-,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMZCLWEFPNPOD-CGXWXWIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2C3C2CCC=CCCC=CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C2C3C2CC/C=C\CC/C=C/CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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